2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide
Overview
Description
2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine and pyridine rings through a series of condensation and substitution reactions. Common reagents used in these reactions include ethylamine, dimethylpyrazole, and various carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can generate a wide range of functionalized derivatives .
Scientific Research Applications
2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3,5-dimethylpyrazole: Shares the pyrazole ring structure but lacks the piperazine and pyridine rings.
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Pyridine carboxamides: Compounds with similar pyridine ring structures but different functional groups
Uniqueness
2-[4-[2-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents .
Properties
IUPAC Name |
2-[4-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]piperazin-1-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-4-26-14(3)17(13(2)23-26)22-16(27)12-24-8-10-25(11-9-24)19-15(18(20)28)6-5-7-21-19/h5-7H,4,8-12H2,1-3H3,(H2,20,28)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSRQGDNLKBNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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